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A comprehensive review of clinical trial data for A3 adenosine receptor (A3AR) modulators
reveals a significant focus on agonists, with Piclidenoson (CF101) and Namodenoson (CF102)
emerging as the most extensively studied candidates. These orally bioavailable small
molecules have been investigated in a range of therapeutic areas, including inflammatory
diseases and cancer, demonstrating distinct efficacy and safety profiles. This guide provides a
detailed comparison of the clinical trial data for these two prominent A3AR agonists.

Overview of A3BAR Agonists in Clinical Development

The A3 adenosine receptor is overexpressed in inflammatory and cancer cells, making it a
promising therapeutic target.[1][2] Piclidenoson and Namodenoson are selective A3AR
agonists that induce anti-inflammatory and anti-cancer effects by modulating key signaling
pathways, such as NF-kB and Wnt/(3-catenin, leading to the inhibition of inflammatory cytokine
production and apoptosis of pathological cells.[1][3]

Piclidenoson (CF101) has been primarily evaluated for the treatment of autoimmune
inflammatory diseases, including psoriasis and rheumatoid arthritis.[4] It has shown a favorable
safety profile and evidence of efficacy in multiple clinical trials.

Namodenoson (CF102), also an A3AR agonist, has been the subject of clinical investigation
primarily for liver diseases, including hepatocellular carcinoma (HCC) and non-alcoholic
steatohepatitis (NASH). It has also demonstrated a good safety profile and has shown
promising signals of efficacy in specific patient populations.
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Quantitative Data Comparison

The following tables summarize the key quantitative data from various clinical trials of

Piclidenoson and Namodenoson.
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Phase Endpoint  son Dose
Phase 3
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PASI: Psoriasis Area and Severity Index; PGA: Physician's Global Assessment; BID: twice

daily.

Table 2: Efficacy of Namodenoson in Hepatocellular

Carcinoma (HCC)
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HR: Hazard Ratio; Cl: Confidence Interval.

Table 3: Safety and Tolerability of Piclidenoson and
Namodenoson
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Drug Indication

Common
Adverse
Events (>10%)

Serious
Adverse Citation

Events

Piclidenoson Psoriasis

Generally well-
tolerated with a
safety profile
similar to
placebo. Fewer
gastrointestinal
and nervous
system AEs
compared to

apremilast.

Hepatocellular
Namodenoson )
Carcinoma

Anemia,
abdominal pain,
ascites, nausea,
asthenia, fatigue,
peripheral
edema,

increased AST.

No treatment-
related deaths.
Treatment-
related grade 3
toxicities
included anemia,
fatigue, and

hyponatremia.

Experimental Protocols
Piclidenoson COMFORT-1 Phase 3 Trial for Plaque

Psoriasis

o Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled trial.

o Participants: Patients with moderate-to-severe plague psoriasis.

« Intervention: Patients were randomized (3:3:3:2) to receive Piclidenoson 2 mg BID,

Piclidenoson 3 mg BID, apremilast 30 mg BID, or placebo. At week 16, patients in the

placebo group were re-randomized to one of the active treatment arms.
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e Primary Endpoint: The proportion of patients achieving at least a 75% improvement in the
Psoriasis Area and Severity Index (PASI 75) from baseline at Week 16, compared to
placebo.

o Duration: 32 weeks, with an optional extension to 48 weeks.

Namodenoson Phase 2 Trial in Advanced Hepatocellular
Carcinoma (NCT02128958)

o Study Design: A randomized, double-blind, placebo-controlled phase 2 trial.

o Participants: Patients with advanced HCC and Child-Pugh B cirrhosis who had progressed
on at least one prior systemic therapy.

« Intervention: Patients were randomized 2:1 to receive Namodenoson (25 mg BID) or
placebo.

e Primary Endpoint: Overall Survival (OS).

e Secondary Endpoints: Safety, progression-free survival (PFS), objective response rate, and
disease control rate.

Visualizations
A3AR Signaling Pathway in Inflammation
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Caption: A3AR activation by Piclidenoson inhibits pro-inflammatory cytokine production.
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Caption: Namodenoson-mediated A3AR activation promotes apoptosis in cancer cells.

Experimental Workflow for a Randomized Controlled
Trial
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Caption: Generalized workflow for a randomized controlled clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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